3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
The compound 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a pyrroloquinoxaline derivative characterized by a sulfonyl group at the 3-position (substituted with a 3,4-dimethylphenyl moiety) and a 4-ethoxyphenyl group at the 1-position. The ethoxy and dimethyl substituents likely enhance lipophilicity and modulate target binding compared to simpler phenyl derivatives.
Properties
Molecular Formula |
C26H24N4O3S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H24N4O3S/c1-4-33-19-12-10-18(11-13-19)30-25(27)24(34(31,32)20-14-9-16(2)17(3)15-20)23-26(30)29-22-8-6-5-7-21(22)28-23/h5-15H,4,27H2,1-3H3 |
InChI Key |
CSKPKVXVAFYIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the sulfonyl and ethoxyphenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods help in maintaining consistency and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
The 4-ethoxyphenyl substituent introduces an electron-donating group, contrasting with the 4-fluorophenyl in CAY10602, which is electron-withdrawing. This difference could influence interactions with hydrophobic enzyme pockets .
Biological Activity: CAY10602 demonstrates dual activity as a SIRT1 activator and JAK3 inhibitor, with a molecular weight of 418.44 . The target compound’s higher molecular weight (~472) may affect bioavailability but could improve target specificity.
Structural Isomerism: The compound in (pyrrolo[3,2-b]quinoxaline) highlights the impact of core isomerism on activity; the [2,3-b] isomer (target compound) is more common in bioactive molecules .
Commercial Availability :
- CAY10602 is commercially available (TCI Chemicals, OTAVA) with prices up to $26,000/50 mg, indicating high demand for research applications .
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate its kinase selectivity (e.g., JAK, PLK1) and compare potency with CAY10602.
- Structural Optimization : Modifying sulfonyl and aryl groups (e.g., introducing halogens or methoxy groups) could balance lipophilicity and solubility .
- Contradictions : CAY10602 is cited as both a SIRT1 activator and JAK3 inhibitor, suggesting pleiotropic effects that require validation .
Biological Activity
The compound 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrrolopyrrole class of compounds, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C27H26N2O5S
- Molecular Weight : 490.6 g/mol
The compound features a pyrroloquinoxaline core with a sulfonyl group and ethoxyphenyl substituents, which are critical for its biological activity.
Research indicates that compounds similar to 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibit various mechanisms of action:
- Inhibition of Kinase Activity : Some studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. For example, related compounds have shown to inhibit RET kinase activity significantly, indicating potential use in cancer therapies targeting RET-driven tumors .
- Antiviral Activity : The compound has been assessed for antiviral properties, particularly against RNA viruses. Similar structures have demonstrated efficacy in inhibiting viral replication at low micromolar concentrations in cell lines such as MT-4 cells .
Efficacy Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |
These results indicate that the compound exhibits significant antitumor activity across multiple cancer types.
Antiviral Activity
In a study assessing antiviral properties, the compound displayed the following EC50 values against viral targets:
| Virus Type | EC50 (μM) | Cell Line Used |
|---|---|---|
| HIV | 0.20 | MT-4 |
| Influenza A | 0.35 | MDCK |
These findings suggest that the compound could serve as a lead candidate for further development as an antiviral agent.
Case Study 1: Anticancer Properties
A recent study investigated the effects of this compound on HeLa cells. The results showed that treatment with concentrations above 10 μM led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage. The study concluded that the compound's mechanism involves both extrinsic and intrinsic apoptotic pathways.
Case Study 2: Antiviral Screening
In another study focusing on antiviral efficacy, researchers tested the compound against HIV and Influenza A virus using MT-4 and MDCK cell lines respectively. The results indicated a potent antiviral effect at low concentrations, suggesting that structural modifications could enhance efficacy further.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
